

Application Notes and Protocols for RED Dyes in Single-Molecule Imaging

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Compound of Interest

Compound Name: **RED 19**

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Introduction

Single-molecule imaging techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), have revolutionized our ability to visualize cellular structures and molecular interactions with nanoscale resolution. The choice of fluorescent probe is paramount to the success of these experiments. Red-emitting fluorescent dyes are particularly advantageous due to reduced cellular autofluorescence and lower phototoxicity in the red spectral region.

While the specific designation "**RED 19**" does not correspond to a commonly used fluorophore in the single-molecule imaging field, this document provides comprehensive application notes and protocols for a class of high-performance red dyes widely employed for this purpose. We will focus on Alexa Fluor 647, a benchmark carbocyanine dye for dSTORM, as a representative example. Its exceptional brightness and photoswitching characteristics make it an ideal choice for researchers aiming to achieve high-quality super-resolution images.^{[1][2]} We will also provide data for other popular red dyes, including Cy5 and Janelia Fluor® 646, to allow for informed selection based on experimental needs.

These notes are intended for researchers, scientists, and drug development professionals seeking to employ red fluorescent dyes for single-molecule imaging of cellular targets.

Data Presentation: Photophysical Properties of Red Dyes for Single-Molecule Imaging

The selection of a suitable fluorophore is critical for the success of single-molecule imaging experiments. Key parameters include the excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), extinction coefficient (a measure of light absorption), and the number of photons detected per switching event, which directly impacts localization precision. The following table summarizes these properties for three commonly used red dyes in single-molecule localization microscopy (SMLM).

Property	Alexa Fluor 647	Cy5	Janelia Fluor® 646
Excitation Maximum (nm)	650[3]	~649	646[4]
Emission Maximum (nm)	665[3]	~670	664[4]
Quantum Yield	0.33[3]	0.21[5]	0.54[4]
Extinction Coefficient (M ⁻¹ cm ⁻¹)	239,000[3]	-	152,000[4]
Photons/Switching Event	~5,000[1]	-	-
Key Features	Benchmark dye for dSTORM with excellent blinking properties and high photon counts.[2]	A widely used red dye, often in conjunction with an activator dye in STORM.	A bright and photostable dye suitable for dSTORM and STED, with a photoactivatable version available for PALM.[4]

Experimental Protocols

Protocol 1: Immunofluorescence Labeling for dSTORM Imaging with Alexa Fluor 647

This protocol describes the preparation of fixed cells labeled with Alexa Fluor 647-conjugated secondary antibodies for dSTORM imaging.

Materials:

- Cells cultured on No. 1.5 glass-bottom dishes
- Phosphate-buffered saline (PBS)
- Fixative solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 3% bovine serum albumin (BSA) in PBS
- Primary antibody specific to the target protein
- Alexa Fluor 647-conjugated secondary antibody
- dSTORM imaging buffer (see below)

Procedure:

- Cell Culture: Plate cells on glass-bottom dishes to achieve a confluence of 60-80% on the day of the experiment.
- Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.[6][7]

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Alexa Fluor 647-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[\[2\]](#)
- Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
- dSTORM Imaging: The sample is now ready for imaging. Immediately before imaging, replace the PBS with freshly prepared dSTORM imaging buffer.

dSTORM Imaging Buffer Recipe:

A common dSTORM imaging buffer consists of an enzymatic oxygen scavenging system and a thiol to promote photoswitching.

- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase and 50 μ L of catalase solution (17 mg/mL) in 200 μ L of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)
- MEA solution: 1 M mercaptoethylamine in 0.25 N HCl

For the final imaging buffer, mix 620 μ L of Buffer B with 70 μ L of 1 M MEA and 7 μ L of GLOX solution.[\[8\]](#)

Protocol 2: Photoactivated Localization Microscopy (PALM) with Red Photoactivatable Probes

This protocol outlines the general steps for performing PALM imaging using a photoactivatable red fluorescent protein or a photoactivatable dye like PA-Janelia Fluor® 646.

Materials:

- Cells cultured on No. 1.5 glass-bottom dishes
- Plasmid encoding the protein of interest fused to a red photoactivatable fluorescent protein (e.g., PA-mCherry1) or a self-labeling tag (e.g., HaloTag, SNAP-tag).

- Transfection reagent or electroporation system
- For self-labeling tags: Photoactivatable dye-ligand conjugate (e.g., PA-Janelia Fluor® 646-HaloTag ligand)
- Imaging medium (e.g., phenol red-free DMEM)

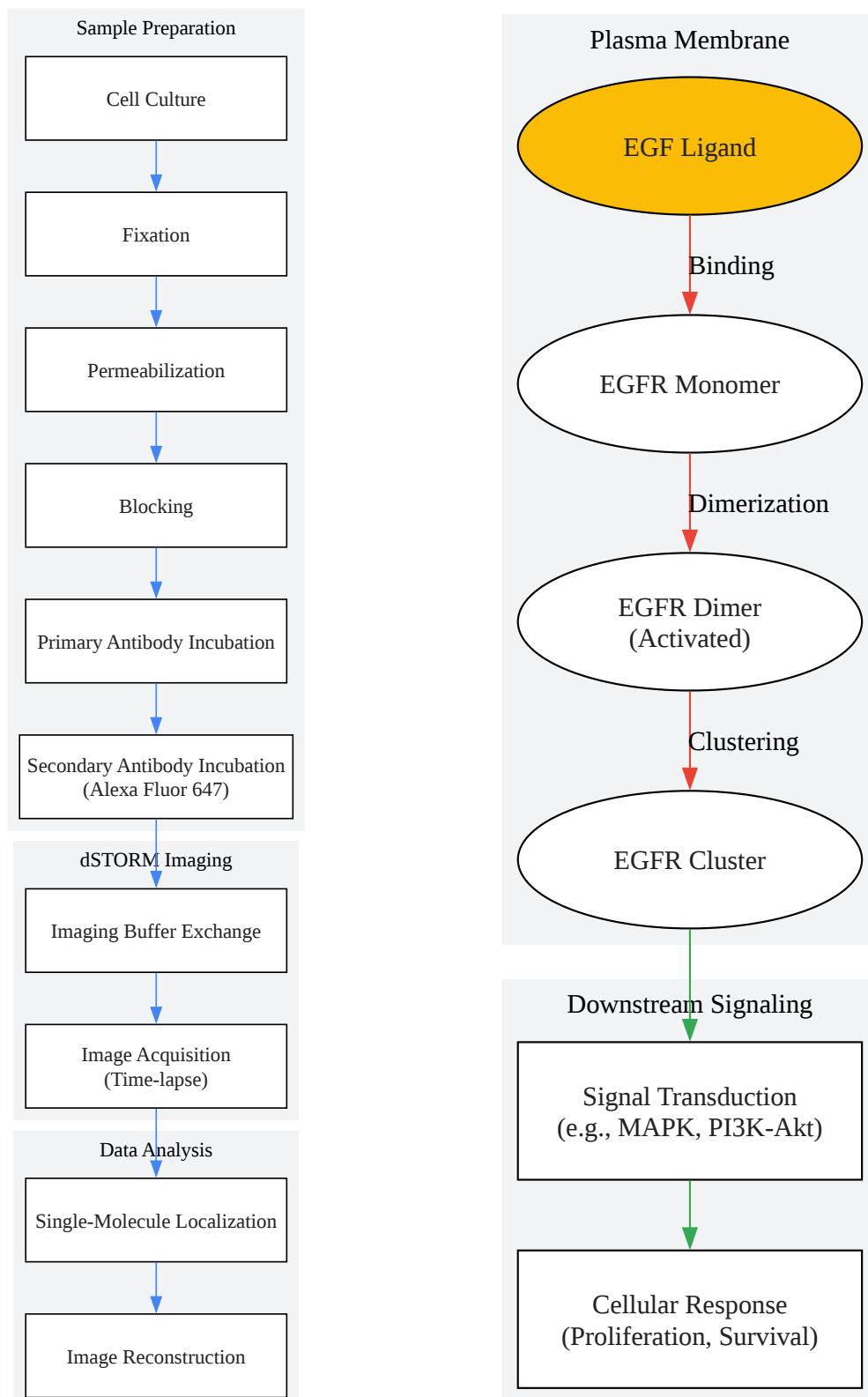
Procedure:

- Transfection: Transfect the cells with the plasmid encoding the fusion protein of interest. For PALM, it is crucial to achieve a low expression level to ensure that individual molecules can be resolved.[9]
- Cell Culture: Allow the cells to express the fusion protein for 24-48 hours.
- Labeling (for self-labeling tags): If using a self-labeling tag, incubate the cells with the photoactivatable dye-ligand conjugate according to the manufacturer's instructions. This is typically done for 15-30 minutes at 37°C, followed by washing steps to remove unbound dye.
- Imaging Preparation: Replace the culture medium with a phenol red-free imaging medium.
- PALM Imaging:
 - Mount the sample on the microscope.
 - Use a low-intensity 405 nm laser for photoactivation and a higher intensity laser for excitation of the activated red fluorophore (e.g., 561 nm for PA-mCherry1, 640 nm for PA-JF646).[10]
 - Acquire a time-lapse series of images, typically thousands of frames. The 405 nm laser power should be adjusted to ensure that only a sparse subset of molecules is activated in each frame.
 - The activated molecules are imaged until they photobleach, and then a new subset is activated.
- Image Reconstruction: The acquired image series is then processed with localization software to determine the precise coordinates of each detected single molecule, from which

the final super-resolution image is reconstructed.

Visualizations

Experimental Workflow for dSTORM Imaging

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